N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine
CAS No.: 1858257-23-4
Cat. No.: VC2767848
Molecular Formula: C10H10F3NO4S
Molecular Weight: 297.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858257-23-4 |
|---|---|
| Molecular Formula | C10H10F3NO4S |
| Molecular Weight | 297.25 g/mol |
| IUPAC Name | 2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]acetic acid |
| Standard InChI | InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) |
| Standard InChI Key | INZLLMGSIMBLQJ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
| Canonical SMILES | CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Introduction
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is a complex organic compound with the chemical formula C10H10F3NO4S and a molecular weight of 297.25 g/mol . It is characterized by a methylsulfonyl group and a trifluoromethyl-substituted phenyl moiety attached to a glycine backbone. This compound is of interest in pharmaceutical research due to its potential applications in modulating biological pathways.
Synthesis and Preparation
The synthesis of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine typically involves several steps, allowing for modifications to enhance its properties. The specific synthesis methods are not detailed in the available literature but generally involve reactions that introduce the methylsulfonyl and trifluoromethylphenyl groups to the glycine backbone.
Potential Applications
The unique structure of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine provides a platform for further modifications aimed at enhancing efficacy and specificity in therapeutic applications. Its potential applications include the development of therapeutic agents targeting various biological pathways, particularly those involved in neurotransmission.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine | Trifluoromethyl at position 3 | Potentially different receptor interactions |
| Glycine | Simple amino acid | Baseline for biological activity comparison |
| Sulfamethoxazole | Sulfonamide antibiotic | Primarily used for antibacterial purposes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume